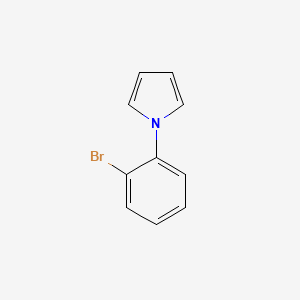
2-丁基-6-硝基-1,3-苯并噁唑
描述
2-Butyl-6-nitro-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields. The compound has the molecular formula C11H12N2O3 and a molecular weight of 220.22 g/mol . Benzoxazoles are bicyclic structures that consist of a benzene ring fused with an oxazole ring, and the presence of a nitro group at the 6th position and a butyl group at the 2nd position makes this compound unique.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用机制
Target of Action
Benzoxazole derivatives, to which this compound belongs, are known to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
Mode of Action
The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties .
Result of Action
It is noted that benzoxazole derivatives exhibit a wide range of biological activities .
生化分析
Biochemical Properties
2-Butyl-6-nitro-1,3-benzoxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a potent anticonvulsant agent, increasing the latency of seizure onset and prolonging the duration of electroshock seizures in mice . This interaction suggests that 2-Butyl-6-nitro-1,3-benzoxazole may modulate the activity of neurotransmitter receptors or ion channels involved in seizure activity.
Cellular Effects
The effects of 2-Butyl-6-nitro-1,3-benzoxazole on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exhibit cytotoxic activity, particularly in the presence of an acetic acid group at the fifth position on the benzoxazole moiety . This cytotoxicity may be due to its ability to interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Butyl-6-nitro-1,3-benzoxazole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s anticonvulsant properties suggest that it may interact with neurotransmitter receptors or ion channels, modulating their activity and thereby affecting neuronal excitability . Additionally, its cytotoxic effects may be mediated through the induction of oxidative stress or the activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Butyl-6-nitro-1,3-benzoxazole change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-Butyl-6-nitro-1,3-benzoxazole has been associated with sustained cytotoxic effects, indicating its potential for prolonged therapeutic or adverse effects.
Dosage Effects in Animal Models
The effects of 2-Butyl-6-nitro-1,3-benzoxazole vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant activity, while higher doses may lead to toxic or adverse effects . For instance, an effective dose of 50 mg/kg intraperitoneally has been shown to increase the latency of seizure onset and prolong the duration of electroshock seizures in mice . Higher doses may result in toxicity, highlighting the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-Butyl-6-nitro-1,3-benzoxazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which are essential for its biotransformation and elimination . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2-Butyl-6-nitro-1,3-benzoxazole within cells and tissues are critical for its biological effects. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within certain tissues or cellular compartments can significantly impact its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Butyl-6-nitro-1,3-benzoxazole is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-6-nitro-1,3-benzoxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under various reaction conditions. One common method includes the use of 2-aminophenol and butyraldehyde in the presence of an acid catalyst, followed by nitration to introduce the nitro group at the 6th position .
Industrial Production Methods: Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. For instance, the use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the synthesis process . The reaction is typically carried out under reflux conditions in an aqueous medium to ensure high yield and purity.
化学反应分析
Types of Reactions: 2-Butyl-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with potential biological activities.
Substitution: The nitro group can be substituted with other functional groups to create new compounds with diverse properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products:
相似化合物的比较
- 2-Ethyl-6-nitro-1,3-benzoxazole
- 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 2,3-Dichloro-6-nitrophenol
- 6-Amino-3-benzyl-1,3-benzoxazol-2(3H)-one
Comparison: Compared to its analogs, 2-Butyl-6-nitro-1,3-benzoxazole exhibits unique properties due to the presence of the butyl group, which influences its lipophilicity and biological activity.
属性
IUPAC Name |
2-butyl-6-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-3-4-11-12-9-6-5-8(13(14)15)7-10(9)16-11/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVHKNJYRVOCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311150 | |
| Record name | 2-Butyl-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-96-9 | |
| Record name | 2-Butyl-6-nitrobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)







![1-[2-(4-Methylpiperazin-1-yl)phenyl]methanamine](/img/structure/B1273754.png)
